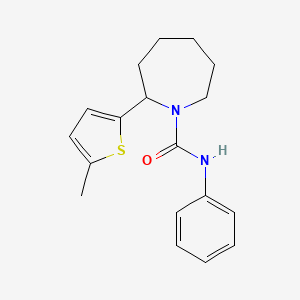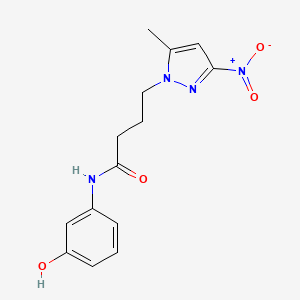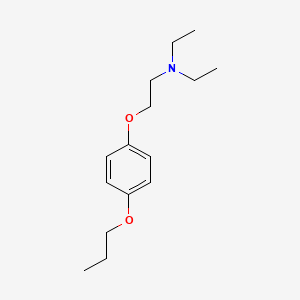
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and tramadol. MT-45 has gained attention in recent years due to its potential for abuse and its classification as a controlled substance in some countries.
Mechanism of Action
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It binds to the receptor and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptor is responsible for the analgesic effects of 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Biochemical and Physiological Effects:
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to have similar biochemical and physiological effects to other opioids, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have abuse potential, with some users reporting addiction and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has several advantages for use in lab experiments, including its potency, selectivity for the mu-opioid receptor, and ability to cross the blood-brain barrier. However, its potential for abuse and classification as a controlled substance in some countries may limit its availability for research purposes.
Future Directions
Future research on 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could focus on its potential as a therapeutic agent for the treatment of pain, addiction, and withdrawal. It could also investigate the development of safer and more effective opioid analgesics with fewer side effects and lower abuse potential. Additionally, research could explore the use of 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide as a tool for studying the mechanisms of opioid receptor activation and the role of opioids in addiction and withdrawal.
Synthesis Methods
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide is synthesized through a multistep process that involves the reaction of 2-chlorothiophene with magnesium to form a Grignard reagent, which is then reacted with 2-bromo-5-methylbenzoic acid to form 2-(5-methyl-2-thienyl)benzoic acid. This acid is then converted to the corresponding amide using N,N-dimethylformamide and thionyl chloride. The amide is then reduced using lithium aluminum hydride to form 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Scientific Research Applications
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic effects in animal models, and has been used to study the mechanisms of opioid receptor activation. 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has also been used in studies investigating the role of opioids in addiction and withdrawal.
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-11-12-17(22-14)16-10-6-3-7-13-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11-12,16H,3,6-7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIGZBBJUQVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)
![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)
![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)

![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)

![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)